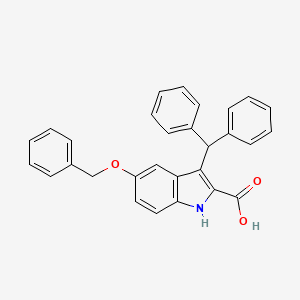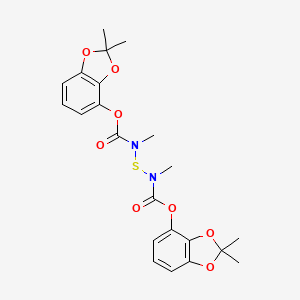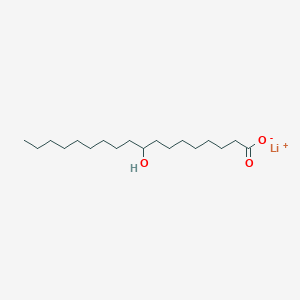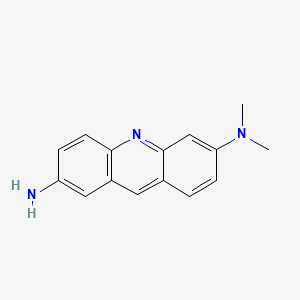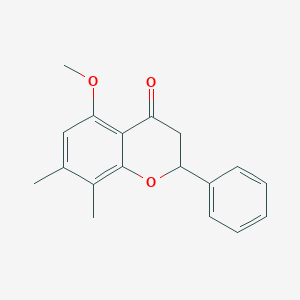
4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenolic compounds and aldehydes, followed by cyclization in the presence of acid catalysts. The reaction conditions often include refluxing in solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signaling pathways. For instance, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A simpler analog with similar structural features but lacking the dimethoxy and methyl groups.
2,3-Dihydro-4H-1-benzopyran-4-one: Another related compound with a similar core structure but different substituents.
Uniqueness
4H-1-Benzopyran-4-one,2,3-dihydro-5,7-dimethoxy-8-methyl-2-phenyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of dimethoxy and methyl groups can enhance its stability and modify its interaction with biological targets, making it a compound of interest for further research and development.
Properties
CAS No. |
2812-09-1 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-methoxy-7,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O3/c1-11-9-16(20-3)17-14(19)10-15(21-18(17)12(11)2)13-7-5-4-6-8-13/h4-9,15H,10H2,1-3H3 |
InChI Key |
HZLLFRKBXPNHCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=O)CC(OC2=C1C)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,11-Dihydro-12-hydroxy-5-methyl-5H-dibenzo[a,d]cyclohepten-5,10-imine](/img/structure/B13795565.png)
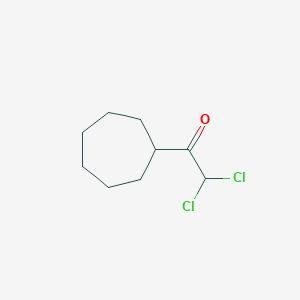
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
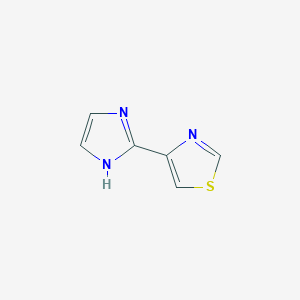
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
![8-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13795596.png)

